Methyl 2-(azidomethyl)benzoate
Overview
Description
Methyl 2-(azidomethyl)benzoate: is an organic compound that belongs to the class of azides It is characterized by the presence of an azide group (-N₃) attached to a methyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(azidomethyl)benzoate can be synthesized through a multi-step process starting from methyl 2-methylbenzoateOne common method involves the conversion of methyl 2-methylbenzoate to 2-(azidomethyl)benzoic acid, followed by esterification to obtain the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(azidomethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions.
Triphenylphosphine: Used in reduction reactions.
Alkynes: React with the azide group in cycloaddition reactions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Methyl 2-(azidomethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Materials Science: Employed in the preparation of cross-linked polymers and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 2-(azidomethyl)benzoate primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .
Comparison with Similar Compounds
Methyl 2-methylbenzoate: A precursor in the synthesis of methyl 2-(azidomethyl)benzoate.
2-(Azidomethyl)benzoic acid: An intermediate in the synthesis process.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: Another azido ester with similar reactivity.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the azide group with the ester functionality. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 2-(azidomethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-5-3-2-4-7(8)6-11-12-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXICZNCIHQORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573852 | |
Record name | Methyl 2-(azidomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329781-57-9 | |
Record name | Methyl 2-(azidomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.